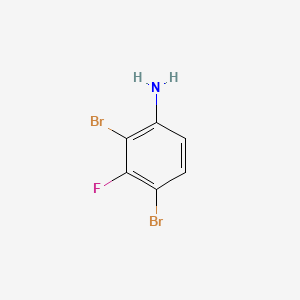

2,4-Dibromo-3-fluoroaniline

説明

BenchChem offers high-quality 2,4-Dibromo-3-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-3-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,4-dibromo-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXNQOBJVBTOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Bromination of 3-Fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the regioselective bromination of 3-fluoroaniline. This critical reaction is a cornerstone in the synthesis of a wide array of pharmaceutical intermediates and other valuable organic compounds. This document outlines the key factors governing the regioselectivity of this reaction, presents detailed experimental protocols for various bromination strategies, and offers a comparative analysis of the outcomes.

Core Principles: Understanding Regioselectivity

The regioselectivity of the electrophilic bromination of 3-fluoroaniline is primarily governed by the directing effects of the two substituents on the aromatic ring: the amino group (-NH₂) and the fluorine atom (-F).

-

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. Its strong electron-donating effect, through resonance, significantly increases the electron density at the positions ortho (C2 and C6) and para (C4) to it, making these sites highly susceptible to electrophilic attack.

-

Fluorine Atom (-F): Fluorine is an electronegative atom and thus exhibits an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic substitution. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), making it an ortho, para-director. The inductive effect of fluorine is generally stronger than its resonance effect, leading to overall deactivation but still directing incoming electrophiles to the ortho and para positions.

The interplay of these directing effects determines the final product distribution. The strongly activating amino group is the dominant directing group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group. The fluorine atom at the meta position further influences the relative reactivity of these sites.

Strategic Approaches to Regiocontrolled Bromination

Direct bromination of 3-fluoroaniline can be challenging due to the high reactivity of the aniline ring, which often leads to the formation of polybrominated products. To achieve selective monobromination, two primary strategies are employed: direct bromination under controlled conditions and bromination of a protected aniline derivative.

Direct Bromination of 3-Fluoroaniline

Achieving regioselective monobromination of unprotected 3-fluoroaniline requires careful selection of the brominating agent and reaction conditions to temper the high reactivity of the substrate.

A notable method for achieving high regioselectivity is the use of copper(II) bromide (CuBr₂) as the brominating agent. This method has been shown to favor the formation of a single isomer in high yield.

Bromination of N-Acetyl-3-fluoroaniline

A common and effective strategy to control the reactivity of the aniline ring is to protect the amino group, typically through acetylation to form an amide. The resulting N-acetyl group is still an ortho, para-director but is significantly less activating than the free amino group. This moderation of reactivity allows for more controlled bromination, often leading to a higher yield of the desired monobrominated product and minimizing the formation of polybrominated byproducts. Following bromination, the acetyl group can be readily removed by hydrolysis to regenerate the amino group.

Quantitative Data Summary

The following table summarizes the quantitative data for the regioselective bromination of 3-fluoroaniline under different experimental conditions, providing a clear comparison of the various methodologies.

| Starting Material | Brominating Agent | Solvent | Catalyst | Product(s) | Yield (%) | Purity (%) | Reference |

| 3-Fluoroaniline | CuBr₂ | Tetrahydrofuran (THF) | - | 4-Bromo-3-fluoroaniline | 90 | 99 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the regioselective bromination of 3-fluoroaniline.

Regioselective Bromination of 3-Fluoroaniline using Copper(II) Bromide

This protocol is adapted from a patented procedure demonstrating high regioselectivity.[1]

Materials:

-

3-Fluoroaniline

-

Copper(II) Bromide (CuBr₂)

-

Tetrahydrofuran (THF)

-

Saturated sodium carbonate solution

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-fluoroaniline (0.1 mole) in tetrahydrofuran (THF).

-

Add copper(II) bromide (CuBr₂) to the solution with stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion of the reaction, remove the THF under reduced pressure.

-

Add ethyl acetate and water to the residue.

-

Adjust the pH of the aqueous layer to 7 with a saturated sodium carbonate solution.

-

Separate the organic layer, and wash it twice with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain 4-bromo-3-fluoroaniline.

General Procedure for Acetylation of 3-Fluoroaniline

Materials:

-

3-Fluoroaniline

-

Acetic anhydride

-

Glacial acetic acid (optional)

-

Ice-water

Procedure:

-

Dissolve 3-fluoroaniline in glacial acetic acid (if necessary).

-

Slowly add acetic anhydride to the solution with stirring.

-

After the initial exothermic reaction subsides, gently warm the mixture to ensure complete reaction.

-

Pour the warm mixture into ice-water to precipitate the N-acetyl-3-fluoroaniline.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

General Procedure for Bromination of N-Acetyl-3-fluoroaniline

Materials:

-

N-Acetyl-3-fluoroaniline

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial acetic acid

-

Sodium bisulfite solution (for quenching Br₂)

-

Water

Procedure:

-

Dissolve N-acetyl-3-fluoroaniline in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid or N-bromosuccinimide portion-wise, maintaining a low temperature.

-

Allow the mixture to stir at room temperature for a specified period, monitoring the reaction by TLC.

-

Pour the reaction mixture into cold water to precipitate the crude bromo-N-acetyl-3-fluoroaniline.

-

Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution if bromine was used.

-

Dry the product.

General Procedure for Hydrolysis of Bromo-N-acetyl-3-fluoroaniline

Materials:

-

Bromo-N-acetyl-3-fluoroaniline

-

Ethanol

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution

Procedure:

-

Suspend the crude bromo-N-acetyl-3-fluoroaniline in ethanol.

-

Add concentrated hydrochloric acid and reflux the mixture until hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the bromo-3-fluoroaniline.

-

Collect the product by vacuum filtration, wash with water, and dry.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key decision-making processes and experimental workflows in the regioselective bromination of 3-fluoroaniline.

Caption: Decision pathway for the regioselective bromination of 3-fluoroaniline.

Caption: Comparative experimental workflows for brominating 3-fluoroaniline.

Conclusion

The regioselective bromination of 3-fluoroaniline is a nuanced process that requires careful consideration of the substrate's reactivity and the desired isomeric product. Direct bromination with reagents like CuBr₂ offers a highly efficient and selective route to 4-bromo-3-fluoroaniline. Alternatively, the protection of the amino group via acetylation provides a robust method to control the reaction and achieve high yields of monobrominated products. The choice of strategy will depend on the specific requirements of the synthesis, including desired purity, yield, and the scalability of the process. Further research into the direct bromination with other reagents and a wider range of solvents would be beneficial to expand the synthetic toolbox for this important transformation.

References

physical and chemical properties of 2,4-dibromo-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-dibromo-3-fluoroaniline (CAS No. 1253889-53-0), a halogenated aniline derivative of significant interest in medicinal chemistry and organic synthesis.

Core Properties and Data

2,4-dibromo-3-fluoroaniline is a polysubstituted aromatic compound. The presence of bromine and fluorine atoms, combined with an amine group, confers a unique reactivity profile, making it a valuable building block for complex molecular architectures.

While extensive experimental data for this specific isomer is not widely published, the following table summarizes its known properties.[1][2][3]

| Property | Value | Source |

| IUPAC Name | 2,4-dibromo-3-fluoroaniline | N/A |

| CAS Number | 1253889-53-0 | [1][2][3] |

| Molecular Formula | C₆H₄Br₂FN | [1] |

| Molecular Weight | 268.91 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥96-98% (Commercially available) | [1][3] |

| Boiling Point | 263.5 ± 35.0 °C at 760 mmHg (Predicted) | [1] |

| Storage Conditions | 4°C, protect from light | [1] |

| InChI | 1S/C6H4Br2FN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | [1] |

| InChI Key | VMXNQOBJVBTOKD-UHFFFAOYSA-N | [1] |

Note: Some data, such as the boiling point, are predicted values from chemical suppliers and should be treated as estimates.

Chemical Reactivity and Profile

The chemical behavior of 2,4-dibromo-3-fluoroaniline is dictated by its three functional groups: the aniline amine (-NH₂), the two bromine atoms (-Br), and the fluorine atom (-F).

-

Aniline Moiety : The amino group is a versatile functional handle. It is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization.[4][5] Diazotization would convert the amine to a diazonium salt, which is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions.

-

Bromine Atoms : The two bromine atoms are key sites for carbon-carbon and carbon-heteroatom bond formation. They can readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions.[5][6] This makes the molecule a valuable scaffold for building more complex structures.

-

Fluorine Atom : The highly electronegative fluorine atom significantly influences the electronic properties of the aromatic ring.[6] It acts as an electron-withdrawing group via induction, which can affect the acidity of the amine group and the regioselectivity of further electrophilic aromatic substitution reactions. In drug development, fluorine substitution is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity.[7]

Synthesis Pathway

A common and logical synthetic route to 2,4-dibromo-3-fluoroaniline is the reduction of its corresponding nitroaromatic precursor, 1,2-dibromo-3-fluoro-4-nitrobenzene. This transformation is a standard procedure in organic synthesis.

The diagram below illustrates the proposed two-step synthesis starting from 3-fluoroaniline.

Experimental Protocols

While a specific protocol for 2,4-dibromo-3-fluoroaniline is not published, a general procedure for the reduction of a related halogenated nitrobenzene is provided below as a representative example.[8] This can be adapted by researchers.

Objective: To synthesize 2,4-dibromo-3-fluoroaniline from 1,2-dibromo-3-fluoro-4-nitrobenzene.

Materials:

-

1,2-dibromo-3-fluoro-4-nitrobenzene (1.0 eq)

-

Iron powder (Fe) (3.0-5.0 eq) or Tin(II) chloride (SnCl₂) (3.0-4.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the starting material, 1,2-dibromo-3-fluoro-4-nitrobenzene, in a suitable solvent such as ethanol.

-

Addition of Reducing Agent: Add the reducing agent (e.g., iron powder) to the suspension.

-

Initiation: Slowly add concentrated HCl to the stirring mixture. The reaction is often exothermic and may require initial cooling in an ice bath before being heated to reflux.

-

Reaction: Heat the mixture at reflux for several hours (typically 2-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the excess iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and water.

-

Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is basic (pH > 8).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2,4-dibromo-3-fluoroaniline.

-

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Applications in Drug Development and Research

Halogenated anilines are crucial building blocks in the pharmaceutical industry.[9][10] The incorporation of fluorine, in particular, is a key strategy in modern drug design.[11]

-

Modulation of Physicochemical Properties : Fluorine can increase metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[7] It also modulates lipophilicity (logP) and acidity (pKa), which can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[7][12]

-

Enhanced Binding Affinity : The polarity of the C-F bond can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the potency and selectivity of a drug.

-

Versatile Synthetic Intermediate : As a scaffold, 2,4-dibromo-3-fluoroaniline offers multiple points for diversification. The bromine atoms can be used in cross-coupling reactions to explore different chemical spaces, while the aniline group can be functionalized to form amides, sulfonamides, or other key pharmacophoric groups. This makes it an attractive starting material for creating libraries of compounds for high-throughput screening.

References

- 1. 2,4-Dibromo-3-fluoroaniline | 1253889-53-0 [sigmaaldrich.com]

- 2. 2,4-dibroMo-3-fluoroaniline | 1253889-53-0 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) on 3-fluoroaniline. It delves into the core principles governing the regioselectivity of these reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in the synthesis and functionalization of this important building block.

Introduction: The Reactivity of 3-Fluoroaniline

3-Fluoroaniline is a versatile aromatic amine whose reactivity in electrophilic aromatic substitution is governed by the interplay of two powerful directing groups: the strongly activating, ortho-, para-directing amino group (-NH₂) and the deactivating, ortho-, para-directing fluorine atom (-F). The amino group, through its +M (mesomeric) effect, significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. Conversely, the fluorine atom exerts a -I (inductive) effect, withdrawing electron density and deactivating the ring. However, its +M effect, although weaker than its -I effect, directs incoming electrophiles to the ortho and para positions.

The positions ortho and para to the amino group (positions 2, 4, and 6) are strongly activated, while the positions ortho and para to the fluorine atom (positions 2 and 4) are also directed. The combination of these effects leads to a complex regiochemical outcome, which can be strategically controlled by modifying the reaction conditions and the nature of the electrophile.

Nitration of 3-Fluoroaniline

Direct nitration of 3-fluoroaniline with a mixture of nitric acid and sulfuric acid is often complicated by the oxidation of the highly activated ring and the formation of the anilinium ion, which acts as a meta-director, leading to a mixture of products. A common and effective strategy to control the regioselectivity of nitration is to protect the amino group as an acetanilide. The resulting N-(3-fluorophenyl)acetamide is less activated, preventing oxidation and directing the incoming nitro group primarily to the para position relative to the activating acetamido group.

Regioselectivity and Isomer Distribution

The nitration of 3-fluoroacetanilide has been studied with various nitrating agents, revealing a strong dependence of the isomer distribution on the reaction conditions.

| Nitrating Agent | Ortho:Para Ratio (relative to -NHAc) | Reference |

| Nitric Acid / Sulfuric Acid | Favors para substitution | [1] |

| Acetyl Nitrate | >10 | [1] |

| Nitronium Tetrafluoroborate | >10 | [1] |

Table 1: Isomer distribution in the nitration of 3-fluoroacetanilide.

The high ortho-selectivity with acetyl nitrate and nitronium tetrafluoroborate is attributed to a proposed SN2 displacement by the substituent's electrons on the nitrating species, leading to the formation of the most accessible σ-complex.[1] In contrast, the use of mixed acids favors para substitution, likely proceeding through the conjugate acid of the acetanilide.[1]

Experimental Protocol: Nitration of N-(3-fluorophenyl)acetamide

This protocol describes the nitration of N-(3-fluorophenyl)acetamide, followed by deprotection to yield the corresponding nitro-3-fluoroaniline.

Step 1: Acetylation of 3-Fluoroaniline

-

Dissolve 3-fluoroaniline (1 equivalent) in glacial acetic acid.

-

Slowly add acetic anhydride (1.3 equivalents).

-

Heat the mixture to reflux for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated N-(3-fluorophenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-(3-fluorophenyl)acetamide

-

In a three-necked flask, dissolve the dried N-(3-fluorophenyl)acetamide in concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated nitrated acetanilide by vacuum filtration and wash thoroughly with cold water.

Step 3: Deprotection (Hydrolysis)

-

The nitrated acetanilide can be hydrolyzed to the corresponding nitro-3-fluoroaniline by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH).

Reaction Mechanism

Halogenation of 3-Fluoroaniline

The high reactivity of the aniline ring often leads to polyhalogenation when using elemental halogens. To achieve monohalogenation with high regioselectivity, milder halogenating agents or specific catalytic systems are employed.

Regioselectivity and Product Distribution

The bromination of 3-fluoroaniline using copper(II) bromide in an ionic liquid has been shown to be a highly regioselective method, affording the para-bromo product in high yield.

| Halogenating System | Product(s) | Yield | Isomer Ratio (para:other) | Reference |

| CuBr₂ in [hmim]Br | 4-Bromo-3-fluoroaniline | 92% | High (minor isomers <2%) | [2] |

Table 2: Regioselectivity in the bromination of 3-fluoroaniline.

Experimental Protocol: Bromination of 3-Fluoroaniline

This protocol is adapted from a procedure for the regioselective bromination of anilines.[2]

-

In a reaction vessel, add 3-fluoroaniline (1 equivalent) to the ionic liquid 1-hexyl-3-methylimidazolium bromide ([hmim]Br).

-

Add copper(II) bromide (3 equivalents).

-

Stir the mixture at room temperature for the specified time (e.g., 6 hours).

-

Monitor the reaction progress by GC-MS.

-

Upon completion, the product can be isolated by extraction with an organic solvent after dilution with water.

Experimental Workflow

Sulfonation of 3-Fluoroaniline

The sulfonation of anilines typically yields the para-substituted product, known as a sulfanilic acid derivative. The reaction with fuming sulfuric acid is vigorous and leads to the formation of anilinium hydrogen sulfate, which upon heating rearranges to the aminobenzenesulfonic acid.

Expected Regioselectivity

Experimental Protocol: Sulfonation of Aniline (General Procedure)

This is a general procedure for the sulfonation of aniline, which can be adapted for 3-fluoroaniline.[3][4]

-

Carefully add aniline (1 equivalent) to concentrated sulfuric acid (excess) in a round-bottom flask, with cooling in an ice bath.

-

Heat the resulting anilinium hydrogen sulfate mixture in an oil bath at 180-190°C for 1-2 hours.

-

Allow the reaction mixture to cool.

-

Pour the mixture into cold water to precipitate the sulfanilic acid derivative.

-

Collect the product by vacuum filtration and wash with cold water.

Caution: The reaction between anilines and fuming sulfuric acid is highly exothermic and should be performed with extreme care in a fume hood.[5]

Logical Relationship of Sulfonation

Friedel-Crafts Reactions of 3-Fluoroaniline

Direct Friedel-Crafts alkylation or acylation of 3-fluoroaniline is generally not feasible. The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic substitution.

To overcome this limitation, the amino group must be protected, typically as an acetanilide. The resulting N-(3-fluorophenyl)acetamide is moderately activated and can undergo Friedel-Crafts acylation, primarily at the para position.

Expected Regioselectivity

For the Friedel-Crafts acylation of N-(3-fluorophenyl)acetamide, the incoming acyl group is expected to be directed to the position para to the acetamido group (position 4) due to its strong activating and directing effect, coupled with the steric hindrance at the ortho positions.

Experimental Protocol: Friedel-Crafts Acylation (General Procedure)

This is a general protocol for the Friedel-Crafts acylation of an activated aromatic compound.[6]

-

Suspend anhydrous aluminum chloride (a stoichiometric amount) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add the acyl chloride (1.1 equivalents) to the suspension.

-

After the formation of the acylium ion complex, slowly add a solution of N-(3-fluorophenyl)acetamide (1 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for an additional period.

-

Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation or recrystallization.

Signaling Pathway of Catalyst Deactivation

Conclusion

The electrophilic aromatic substitution of 3-fluoroaniline presents a rich area of study for synthetic chemists. The regiochemical outcome of these reactions is a delicate balance between the powerful activating and ortho-, para-directing amino group and the deactivating yet ortho-, para-directing fluorine atom. Strategic manipulation of reaction conditions, particularly through the protection of the amino group, allows for the selective synthesis of a wide array of functionalized 3-fluoroaniline derivatives. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize 3-fluoroaniline as a versatile building block in the development of novel pharmaceuticals and other advanced materials.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

- 3. studypool.com [studypool.com]

- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 5. SULFURIC ACID, FUMING | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. scribd.com [scribd.com]

The Strategic Placement of Functionality: A Technical Guide to the Role of Directing Groups in the Synthesis of Polysubstituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Polysubstituted anilines are a cornerstone of modern chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The precise control over the substitution pattern on the aniline ring is paramount to tuning the biological activity and material properties of these molecules. This in-depth technical guide explores the pivotal role of directing groups in achieving regioselective synthesis of polysubstituted anilines, offering a comprehensive overview of key strategies, quantitative data, and detailed experimental protocols.

Introduction: The Challenge of Aniline Functionalization

The inherent reactivity of the amino group in aniline presents a significant challenge in electrophilic aromatic substitution. The strong activating and ortho, para-directing nature of the -NH₂ group often leads to a lack of regioselectivity and a propensity for over-reaction, such as polyhalogenation.[1] Furthermore, under strongly acidic conditions typical for reactions like nitration, the amino group is protonated to form the anilinium ion, which is a meta-directing group, resulting in a mixture of isomers that are often difficult to separate.[2]

To overcome these challenges, the use of directing groups has emerged as a powerful strategy. These groups temporarily modify the aniline's reactivity and sterically or electronically guide incoming electrophiles or organometallic reagents to a specific position on the aromatic ring. This guide will delve into the mechanisms and applications of various directing groups for achieving selective ortho, meta, and para functionalization of anilines.

Ortho-Functionalization: Harnessing Proximity Effects

Achieving substitution at the position adjacent to the amino group is often accomplished through the use of ortho-directing groups, which can operate through several mechanisms.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The DMG, which contains a heteroatom, coordinates to the lithium cation, bringing the base into close proximity to the ortho C-H bond and facilitating its abstraction. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.

Common DMGs for anilines include amides (e.g., pivaloyl amide) and carbamates. The pivaloyl group is particularly effective due to its steric bulk, which can also influence the conformation of the intermediate.

Caption: Workflow for Directed ortho-Metalation (DoM) of aniline.

Transition Metal-Catalyzed C-H Functionalization

In recent years, transition metal-catalyzed C-H activation has become a prominent strategy for ortho-functionalization. In these reactions, a directing group chelates to a metal catalyst (e.g., palladium, rhodium, ruthenium), forming a metallacyclic intermediate that positions the catalyst in close proximity to an ortho C-H bond, enabling its selective functionalization. The picolinamide group is a widely used bidentate directing group in this context.

Meta-Functionalization: Overcoming Innate Directing Effects

Directing substitution to the meta-position of anilines is a significant challenge due to the inherent ortho, para-directing nature of the amino group. However, several strategies have been developed to achieve this transformation.

Anilinium Ion Formation

As mentioned earlier, in strongly acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺). This positively charged group is strongly deactivating and acts as a meta-director for electrophilic aromatic substitution. This approach is commonly exploited in the nitration of aniline, which yields a significant proportion of the meta-nitroaniline.

Caption: Pathway for meta-nitration of aniline via anilinium ion formation.

Ligand-Promoted meta-C-H Functionalization

More sophisticated methods involve the use of specialized ligands in transition metal catalysis that can direct functionalization to the meta-position. These approaches often rely on the formation of a large macrocyclic transition state that favors the more distant C-H bond. For example, palladium-catalyzed meta-C-H chlorination of anilines has been achieved using norbornene as a transient mediator and a pyridone-based ligand.[3]

Para-Functionalization: Leveraging Steric and Electronic Control

While the amino group naturally directs to both ortho and para positions, achieving high selectivity for the para-product often requires careful control of steric and electronic factors.

Protection and Steric Hindrance

Protecting the amino group with a bulky acyl group, such as an acetyl group, serves two purposes. Firstly, it moderates the activating effect of the amino group, preventing over-reaction.[1] Secondly, the steric bulk of the protecting group can hinder the approach of the electrophile to the ortho-positions, thereby favoring substitution at the less sterically encumbered para-position. This is a classic strategy for the selective monobromination of aniline.

Caption: Experimental workflow for the selective para-bromination of aniline.

Ligand-Controlled para-Selective C-H Functionalization

Recent advances have led to the development of catalytic systems that can achieve high para-selectivity in C-H functionalization reactions. For instance, a palladium catalyst with a specific S,O-ligand has been shown to promote the highly para-selective olefination of aniline derivatives.[4]

Quantitative Data on Directing Group Efficacy

The choice of directing group and reaction conditions significantly impacts the yield and regioselectivity of the synthesis of polysubstituted anilines. The following tables summarize quantitative data for various directing groups in different types of reactions.

Table 1: Regioselectivity in the Nitration of Aniline and Acetanilide

| Substrate | Reagents | ortho-Product Yield (%) | meta-Product Yield (%) | para-Product Yield (%) | Reference |

| Aniline | HNO₃, H₂SO₄ | ~2 | ~47 | ~51 | [2] |

| Acetanilide | HNO₃, H₂SO₄, then hydrolysis | Minor | Negligible | Major | [5] |

Table 2: Ortho-Acylation of Aniline Carbamates

| Aniline Carbamate Substituent | α-Oxocarboxylic Acid | Yield of ortho-Acylated Product (%) | Reference |

| H | Phenylglyoxylic acid | 72 | [6] |

| 4-Me | Phenylglyoxylic acid | 53 | [6] |

| 4-tBu | Phenylglyoxylic acid | 54 | [6] |

| 4-F | Phenylglyoxylic acid | 75 | [6] |

| 4-Cl | Phenylglyoxylic acid | 78 | [6] |

| 3-Me | Phenylglyoxylic acid | 65 | [6] |

Table 3: Meta-C-H Chlorination of Anilines with a Directing Group *

| Aniline Derivative Substituent | Yield of meta-Chloro Product (%) | Reference |

| 2-Me | 85 | [3] |

| 2-Et | 87 | [3] |

| 2-iPr | 81 | [3] |

| 2-OMe | 80 | [3] |

| 3-Me | 75 | [3] |

| 3-F | 72 | [3] |

| Reactions performed using a pyridine-based directing group, Pd(PhCN)₂Cl₂, a pyridone ligand, and a chlorinating agent. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering practical insights for laboratory implementation.

Protocol 1: Ortho-Lithiation of N-Pivaloylaniline

Objective: To synthesize an ortho-functionalized aniline derivative via directed ortho-metalation.

Materials:

-

N-Pivaloylaniline

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Electrophile (e.g., dimethyl disulfide)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions

Procedure:

-

A solution of N-pivaloylaniline (1 equivalent) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of n-BuLi in hexanes (2.2 equivalents) is added dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 2 hours.

-

The chosen electrophile (e.g., dimethyl disulfide, 1.1 equivalents) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Protocol 2: Meta-C-H Chlorination of an Aniline Derivative[3]

Objective: To achieve selective meta-chlorination of an aniline derivative using a palladium catalyst and a directing group.

Materials:

-

Aniline derivative with a removable directing group (e.g., a benzylic pyridine-based group) (1 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

-

Pyridone ligand (e.g., L9 as described in the reference, 20 mol%)

-

Aryl chlorosulfate (e.g., 2,6-diisopropylphenyl chlorosulfate, 2 equivalents)

-

Norbornene derivative (e.g., NBE-CO₂Me, 1.5 equivalents)

-

Silver carbonate (Ag₂CO₃, 2 equivalents)

-

Toluene and Cyclohexane (as solvents)

Procedure:

-

To a reaction vial, add the aniline derivative, Pd(OAc)₂, the pyridone ligand, the aryl chlorosulfate, the norbornene derivative, and Ag₂CO₃.

-

Add toluene and cyclohexane under an inert atmosphere.

-

Seal the vial and heat the reaction mixture at 100-110 °C for 14 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of celite with dichloromethane as the eluent.

-

The filtrate is concentrated, and the residue is purified by column chromatography to yield the meta-chlorinated product.

Protocol 3: Removal of the Picolinamide Directing Group[6][7]

Objective: To cleave the picolinamide directing group to unveil the free amine functionality.

Materials:

-

N-Boc-N-substituted picolinamide (starting material after C-H functionalization and Boc protection)

-

Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂, 10 mol%)

-

Ethanol (2 equivalents)

-

Toluene (anhydrous)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the N-Boc-N-substituted picolinamide and Ni(cod)₂.

-

Add anhydrous toluene, followed by ethanol.

-

Heat the reaction mixture at 80 °C for 15 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography to yield the N-Boc protected amine.

Conclusion

The strategic use of directing groups is an indispensable tool for the regioselective synthesis of polysubstituted anilines. By modulating the electronic and steric properties of the aniline nitrogen, chemists can overcome the inherent reactivity challenges and achieve precise control over the substitution pattern. From the classical approach of protecting group-mediated para-selectivity to the sophisticated transition metal-catalyzed ortho- and meta-C-H functionalization, the methodologies outlined in this guide provide a powerful arsenal for accessing a diverse range of aniline derivatives. The quantitative data and detailed protocols presented herein serve as a valuable resource for researchers in the pharmaceutical, agrochemical, and materials science fields, enabling the rational design and efficient synthesis of novel functional molecules.

References

- 1. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2,4-Dibromo-3-fluoroaniline for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, chemical properties, and synthetic applications of 2,4-dibromo-3-fluoroaniline (CAS No. 1253889-53-0). This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized as an intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom, offers multiple points for functionalization and modulates the electronic properties of the aniline scaffold.

Commercial Availability

2,4-Dibromo-3-fluoroaniline is readily available from several chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically offered in research-grade purities.

Key Suppliers Include:

The compound is generally sold in quantities ranging from grams to kilograms, catering to both laboratory-scale synthesis and larger-scale development projects.

Core Properties and Specifications

The key physicochemical properties of 2,4-dibromo-3-fluoroaniline are summarized in the table below. This data has been compiled from various supplier technical data sheets.

| Property | Value | Source(s) |

| CAS Number | 1253889-53-0 | [1][2][4] |

| Molecular Formula | C₆H₄Br₂FN | |

| Molecular Weight | 268.91 g/mol | [1][3] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥97% | [3] |

| InChI Key | VMXNQOBJVBTOKD-UHFFFAOYSA-N | [3] |

| Storage Temperature | Refrigerator | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Precautionary Codes | P261, P305, P338, P351 | [3] |

Applications in Drug Discovery and Organic Synthesis

Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine is a well-established method in drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

2,4-Dibromo-3-fluoroaniline serves as a versatile precursor for creating more complex molecular architectures. The bromine atoms are particularly well-suited for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds. This makes the compound a valuable starting material for synthesizing biaryl structures, a common motif in many biologically active compounds, including kinase inhibitors.

Experimental Protocols

While specific protocols for 2,4-dibromo-3-fluoroaniline are proprietary to individual research labs, a general and representative procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is based on established methodologies for similar halogenated anilines and can be adapted for 2,4-dibromo-3-fluoroaniline with appropriate optimization.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl compound from 2,4-dibromo-3-fluoroaniline and an arylboronic acid.

Materials:

-

2,4-Dibromo-3-fluoroaniline (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.1 mmol, 1.1 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.2 mmol, 2.2 equiv.)

-

Solvent (e.g., a mixture of Toluene and Water, or Dioxane and Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromo-3-fluoroaniline (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.2 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the organic solvent (e.g., 5 mL of Toluene) and water (e.g., 1 mL) to the flask.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 4. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]

- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

The Versatility of 2,4-Dibromo-3-fluoroaniline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromo-3-fluoroaniline is a halogenated aromatic amine with significant potential as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom, offers multiple avenues for chemical modification and the fine-tuning of physicochemical and pharmacological properties of bioactive molecules. This technical guide explores the potential applications of 2,4-dibromo-3-fluoroaniline in the design and synthesis of novel therapeutics, with a focus on its utility in the development of oxazolidinone antibiotics and kinase inhibitors. This document provides an in-depth analysis of its synthetic utility, structure-activity relationships, and detailed, albeit representative, experimental protocols.

Introduction: The Strategic Importance of Halogenated Anilines in Drug Discovery

Halogenated anilines are privileged scaffolds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The incorporation of halogen atoms, such as fluorine and bromine, into an aniline framework profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2]

The fluorine atom, in particular, is a bioisostere of the hydrogen atom but possesses high electronegativity. Its introduction can enhance binding interactions, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups.[3] Bromine, on the other hand, is a larger and more polarizable halogen that can participate in halogen bonding and serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[4]

2,4-Dibromo-3-fluoroaniline presents a unique combination of these features, making it a highly attractive starting material for the synthesis of novel drug candidates. The presence of two bromine atoms offers opportunities for selective or sequential functionalization, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Potential Application I: Synthesis of Novel Oxazolidinone Antibiotics

The oxazolidinone class of antibiotics, which includes the FDA-approved drug linezolid and its analog torezolid, are crucial for treating infections caused by multidrug-resistant Gram-positive bacteria.[5] A key structural feature of many oxazolidinones is a substituted N-aryl ring, which is essential for their antibacterial activity.[6] The synthesis of torezolid, for instance, utilizes 4-bromo-3-fluoroaniline as a key precursor, highlighting the importance of halogenated anilines in this therapeutic area.[7][8]

Rationale for using 2,4-Dibromo-3-fluoroaniline

Given the established role of 4-bromo-3-fluoroaniline in the synthesis of torezolid, it is plausible to propose that 2,4-dibromo-3-fluoroaniline can be employed to synthesize novel oxazolidinone analogs. The additional bromine atom at the 2-position could offer several advantages:

-

Modulation of Antibacterial Activity: The electronic and steric properties of the second bromine atom could influence the binding of the oxazolidinone to its ribosomal target, potentially leading to enhanced potency or a modified spectrum of activity.[6][9]

-

Vector for Further Diversification: The second bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of various substituents to probe the SAR of the C-ring.[10][11]

-

Improved Pharmacokinetic Properties: The altered substitution pattern may affect the metabolic stability and overall pharmacokinetic profile of the resulting compounds.

Proposed Synthetic Workflow

A plausible synthetic route to novel oxazolidinone antibiotics from 2,4-dibromo-3-fluoroaniline is outlined below, based on established methodologies for oxazolidinone synthesis.[12][13]

Caption: Proposed synthetic workflow for novel oxazolidinone antibiotics.

Representative Experimental Protocol

The following is a generalized experimental protocol for the synthesis of an N-(2,4-dibromo-3-fluorophenyl) oxazolidinone intermediate. This protocol is adapted from established procedures for similar transformations and would require optimization for this specific substrate.

Step 1: Synthesis of (R)-1-((2,4-dibromo-3-fluorophenyl)amino)-3-(butyryloxy)propan-2-ol

To a solution of 2,4-dibromo-3-fluoroaniline (1.0 eq) in a suitable solvent such as isopropanol, (R)-glycidyl butyrate (1.1 eq) is added. The reaction mixture is heated to reflux and stirred for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired amino alcohol.

Step 2: Cyclization to form the Oxazolidinone Ring

The amino alcohol from the previous step (1.0 eq) is dissolved in an aprotic solvent like dichloromethane. A carbamoylating agent such as carbonyldiimidazole (CDI) (1.2 eq) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the protected oxazolidinone.

Further steps would involve hydrolysis of the butyrate ester, activation of the resulting primary alcohol (e.g., mesylation), and subsequent nucleophilic substitution to introduce the desired C5 side chain.[12]

Potential Application II: Development of Novel Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern cancer therapy. A significant number of these inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR), feature a 4-anilinoquinazoline or 4-anilinopyrimidine scaffold.[14][15] The substituted aniline moiety plays a crucial role in binding to the ATP-binding pocket of the kinase, and modifications to this ring are a key strategy for optimizing potency, selectivity, and overcoming drug resistance.[1][2]

Rationale for using 2,4-Dibromo-3-fluoroaniline

The structural features of 2,4-dibromo-3-fluoroaniline make it an excellent candidate for incorporation into novel kinase inhibitors:

-

Hinge-Binding Motif: The aniline nitrogen can form crucial hydrogen bonds with the hinge region of the kinase domain.[3]

-

Probing Hydrophobic Pockets: The dibromo-fluorophenyl ring can occupy hydrophobic pockets within the ATP-binding site, and the specific substitution pattern can be tailored to achieve selectivity for different kinases.[16]

-

Overcoming Resistance: Novel substitution patterns on the aniline ring can help to overcome acquired resistance to existing kinase inhibitors, which often arises from mutations in the kinase domain.[17]

-

Synthetic Versatility: The bromine atoms can be utilized in palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents, enabling extensive SAR exploration.[10][11]

Proposed Synthetic Workflow for Anilinoquinazoline EGFR Inhibitors

A general synthetic strategy for the preparation of 4-(2,4-dibromo-3-fluoroanilino)quinazolines is depicted below.

Caption: Proposed synthetic workflow for anilinoquinazoline EGFR inhibitors.

Representative Experimental Protocol

The following is a generalized protocol for the final coupling step to synthesize a 4-(2,4-dibromo-3-fluoroanilino)quinazoline derivative.

Step 5: Synthesis of a 4-(2,4-dibromo-3-fluoroanilino)quinazoline

To a solution of the 4-chloroquinazoline intermediate (1.0 eq) in a suitable solvent like isopropanol or 2-ethoxyethanol, 2,4-dibromo-3-fluoroaniline (1.1 eq) is added. A catalytic amount of a strong acid, such as hydrochloric acid, may be added. The reaction mixture is heated to reflux for 4-12 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with the reaction solvent and then with a non-polar solvent like diethyl ether, and dried to afford the desired 4-(2,4-dibromo-3-fluoroanilino)quinazoline product.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for compounds derived from 2,4-dibromo-3-fluoroaniline is not available, insights can be drawn from related classes of compounds.

Oxazolidinone Antibiotics

| Position of Modification on the Phenyl Ring | Expected Impact on Activity | Citation |

| 2-position (with Bromine) | May influence rotational freedom and interaction with the ribosomal binding pocket. | [6] |

| 3-position (with Fluorine) | Generally favorable for activity; enhances binding. | [6][9] |

| 4-position (with Bromine) | Can be a site for further functionalization to probe interactions with the ribosome. | [9] |

Anilinoquinazoline EGFR Inhibitors

| Position of Modification on the Aniline Ring | Expected Impact on Activity | Citation |

| 2-position (with Bromine) | Can provide steric hindrance that may enhance selectivity for certain kinases. | [1][2] |

| 3-position (with Fluorine) | Often tolerated and can improve physicochemical properties. | [2] |

| 4-position (with Bromine) | Can be a point of attachment for solubilizing groups or moieties that target specific features of the ATP-binding site. | [1][18] |

Conclusion

2,4-Dibromo-3-fluoroaniline is a promising, yet underexplored, building block for medicinal chemistry. Its unique halogenation pattern provides a rich platform for the synthesis of novel bioactive molecules. Based on the well-established roles of structurally related anilines in drug discovery, there is a strong rationale for investigating 2,4-dibromo-3-fluoroaniline in the development of new oxazolidinone antibiotics and kinase inhibitors. The synthetic versatility afforded by the two bromine atoms opens up a vast chemical space for the generation of diverse compound libraries, which will be invaluable for elucidating detailed structure-activity relationships and identifying new drug candidates with improved therapeutic profiles. Further research into the synthetic applications and biological evaluation of derivatives of 2,4-dibromo-3-fluoroaniline is highly warranted.

References

- 1. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Fluoro-4-broMoaniline synthesis - chemicalbook [chemicalbook.com]

- 8. Discovery of torezolid as a novel 5-hydroxymethyl-oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 13. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki coupling reactions with 2,4-dibromo-3-fluoroaniline

An Application Note and Protocol for the Regioselective Suzuki Coupling of 2,4-Dibromo-3-fluoroaniline

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is highly valued in the pharmaceutical and materials science industries for its mild conditions, tolerance of diverse functional groups, and the commercial availability of reagents.[3][4]

Fluorinated biaryl scaffolds are crucial in drug discovery, as the inclusion of fluorine can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[5] 2,4-Dibromo-3-fluoroaniline is a valuable synthetic building block, featuring two reactive bromine sites that allow for sequential and regioselective functionalization. This application note provides a detailed protocol for the selective mono-arylation of 2,4-dibromo-3-fluoroaniline via the Suzuki-Miyaura coupling, with a focus on achieving high regioselectivity.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6] The primary steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2,4-dibromo-3-fluoroaniline) to form an organopalladium(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex, displacing the halide. The base activates the boronic acid to facilitate this step.[7][8]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6][9]

Regioselectivity Considerations

For dihalogenated substrates like 2,4-dibromo-3-fluoroaniline, the regioselectivity of the mono-arylation is a critical consideration. The oxidative addition of the palladium catalyst is influenced by both electronic and steric factors. In the case of 2,4-dibromo-3-fluoroaniline, the bromine atom at the C4 position is generally more reactive than the one at the C2 position. This preference is attributed to:

-

Steric Hindrance: The C2 position is flanked by both the amino and fluoro groups, creating significant steric hindrance that disfavors the approach of the bulky palladium catalyst.

-

Electronic Effects: The C4 position is para to the electron-donating amino group, which can increase the electron density at this position and facilitate oxidative addition.

Studies on analogous substrates, such as 2,4-dichloropyrimidines and 2,4-dibromopyridine, have shown a similar preference for coupling at the C4 position.[10][11] Therefore, under carefully controlled conditions, selective mono-arylation at the C4 position of 2,4-dibromo-3-fluoroaniline can be achieved with high efficiency.

Experimental Protocols

This protocol provides a general procedure for the regioselective Suzuki-Miyaura coupling of 2,4-dibromo-3-fluoroaniline with various arylboronic acids. Optimization may be required for specific substrates.

Materials and Reagents

-

2,4-Dibromo-3-fluoroaniline (1.0 equivalent)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.5-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, 2-MeTHF)

-

Deionized water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware, stirring and heating equipment

-

Purification supplies (e.g., silica gel for column chromatography)

Reaction Setup and Procedure

-

Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 2,4-dibromo-3-fluoroaniline (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The mixture should be stirred to ensure homogeneity.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask. Purge the flask with the inert gas for an additional 5-10 minutes.

-

Heating: Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 80-110 °C).[2]

-

Reaction Monitoring: Allow the reaction to stir vigorously for the specified time (typically 4-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to afford the desired 4-aryl-2-bromo-3-fluoroaniline product.[6]

Data Presentation

The following table summarizes representative conditions for the regioselective mono-arylation of 2,4-dibromo-3-fluoroaniline. Yields are illustrative and may vary depending on the specific boronic acid and precise reaction conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | ~85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 8 | ~92 |

| 3 | 3-Pyridylboronic acid | CataCXium A Pd G3 (1.5) | K₃PO₄ (3) | 2-MeTHF/H₂O | 80 | 16 | ~78 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Toluene | 110 | 12 | ~88 |

| 5 | N-Boc-pyrazole-4-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O | 100 | 6 | ~80 |

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Applications of Reaction Products

The resulting 4-aryl-2-bromo-3-fluoroaniline derivatives are highly valuable intermediates in drug discovery and materials science. The remaining bromine at the C2 position and the aniline functional group provide orthogonal handles for further diversification. These scaffolds can be elaborated into a wide range of complex molecules, including:

-

Kinase Inhibitors: The aniline moiety is a common feature in molecules designed to interact with the hinge region of protein kinases.[12]

-

GPCR Ligands: The ability to introduce diverse aryl groups allows for the fine-tuning of interactions with G-protein coupled receptors.

-

Agrochemicals: The unique substitution pattern can be exploited to develop new herbicides and pesticides.

-

Organic Electronics: Fluorinated biaryl compounds are of interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,4-Dibromo-3-fluoroaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance.[1][3] The synthesis of substituted anilines from aryl halides and amines is a common application of this methodology.[4][5]

2,4-Dibromo-3-fluoroaniline is a valuable building block in medicinal chemistry and materials science. The presence of two bromine atoms at positions 2 and 4 offers the potential for selective mono- or di-amination, leading to a diverse array of functionalized aniline derivatives. The fluorine atom at position 3 can significantly influence the physicochemical properties of the final products, such as lipophilicity and metabolic stability.[3] This document provides a detailed protocol for the regioselective mono-amination of 2,4-dibromo-3-fluoroaniline at the more reactive C4 position, along with expected outcomes based on analogous reactions.

Key Experimental Considerations

Several factors are crucial for a successful Buchwald-Hartwig amination, including the choice of palladium precursor, ligand, base, and solvent.[6][7]

-

Palladium Precursor: Both Pd(0) and Pd(II) sources can be used. Common Pd(II) precursors like Pd(OAc)₂ are often reduced in situ to the active Pd(0) species.[8][9]

-

Ligand: The choice of phosphine ligand is critical for catalytic activity and selectivity.[4] Bulky, electron-rich phosphine ligands, such as Xantphos or BINAP, are often effective.[4][7]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[4] Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[4][9]

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[4][8]

Experimental Protocol: Mono-amination of 2,4-Dibromo-3-fluoroaniline

This protocol describes a general procedure for the regioselective mono-amination of 2,4-dibromo-3-fluoroaniline with a primary or secondary amine.

Materials:

-

2,4-Dibromo-3-fluoroaniline

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add 2,4-dibromo-3-fluoroaniline (1.0 mmol), the desired amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-

Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

-

Add anhydrous toluene (5 mL) via syringe.

-

Stir the mixture at room temperature for 5 minutes.

-

Add sodium tert-butoxide (1.4 mmol) to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-bromo-5-fluoroaniline derivative.

Data Presentation

The following table summarizes the expected yields for the mono-amination of 2,4-dibromo-3-fluoroaniline with various amines, based on typical outcomes for similar Buchwald-Hartwig reactions.

| Amine Coupling Partner | Product | Expected Yield (%) |

| Aniline | 4-Anilino-2-bromo-5-fluoroaniline | 85-95 |

| Morpholine | 4-(2-Bromo-5-fluoro-4-morpholinoaniline) | 90-98 |

| n-Butylamine | N¹-Butyl-4-bromo-3-fluoro-1,2-benzenediamine | 80-90 |

| Benzylamine | N¹-Benzyl-4-bromo-3-fluoro-1,2-benzenediamine | 85-95 |

Experimental Workflow Diagram

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Safety Precautions

-

Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Toluene is flammable and toxic. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction should be carried out under an inert atmosphere to prevent catalyst deactivation.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. nbinno.com [nbinno.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4-Dibromo-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2,4-dibromo-3-fluoroaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to its potential for selective functionalization at two distinct positions, offering a pathway to a diverse range of novel compounds.

Introduction to Palladium-Catalyzed Cross-Coupling of 2,4-Dibromo-3-fluoroaniline

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds. For a substrate such as 2,4-dibromo-3-fluoroaniline, the presence of two bromine atoms at the C2 and C4 positions allows for selective or sequential functionalization. The electronic and steric environment of the bromine atoms, influenced by the fluorine and aniline substituents, dictates the regioselectivity of these reactions. Generally, the C4 position is more sterically accessible and may be more reactive under certain conditions. However, the ortho-position to the activating amino group (C2) can also be reactive. Careful selection of the catalyst, ligand, base, and solvent system is crucial for controlling the regioselectivity and achieving high yields of the desired mono- or di-substituted products.

This guide covers three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

General Palladium-Catalyzed Cross-Coupling Cycle

The catalytic cycle for most palladium-catalyzed cross-coupling reactions proceeds through three fundamental steps: oxidative addition, transmetalation (for Suzuki, Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Experimental Workflow

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves careful setup under an inert atmosphere to prevent catalyst deactivation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide.

Regioselectivity

For 2,4-dibromo-3-fluoroaniline, mono-arylation is expected to be the predominant outcome when using a slight excess of the boronic acid. The regioselectivity between the C2 and C4 positions is influenced by the reaction conditions. Generally, oxidative addition of palladium is favored at the more electron-deficient and sterically accessible C-Br bond. In dihalogenated anilines, the C4 position is often more reactive. However, the use of specific ligands can influence the selectivity. For instance, bulky phosphine ligands may favor reaction at the less hindered C4 position.

Representative Protocol for Mono-Arylation

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

-

2,4-dibromo-3-fluoroaniline

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a palladacycle precatalyst like CataCXium A Pd G3) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF), potentially with water

Procedure:

-